molecular formula C19H16ClN3O3 B2611561 methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate CAS No. 1110960-72-9

methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate

Cat. No.: B2611561
CAS No.: 1110960-72-9
M. Wt: 369.81
InChI Key: KKVHJTXKCQYQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate is a complex organic compound that features a pyridine ring, a pyridoindole structure, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate typically involves multi-step organic reactions

    Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a suitable electrophile.

    Introduction of the Chloropyridine Moiety: This step often involves a nucleophilic substitution reaction where a chloropyridine derivative is introduced to the pyridoindole core.

    Esterification: The final step involves the esterification of the carboxyl group using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridine or indole rings.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chloropyridine ring.

Scientific Research Applications

Methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloropyridine-3-carboxylate: A simpler compound with a similar chloropyridine moiety.

    Methyl 2-chloropyridine-4-carboxylate: Another related compound with the chloropyridine moiety at a different position.

Uniqueness

Methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate is unique due to its complex structure, which combines a pyridoindole core with a chloropyridine moiety and an ester group

Properties

IUPAC Name

methyl 2-(2-chloropyridine-3-carbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-26-19(25)11-4-5-15-13(9-11)14-10-23(8-6-16(14)22-15)18(24)12-3-2-7-21-17(12)20/h2-5,7,9,22H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVHJTXKCQYQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.